3-chloro-N-(2,4-dichlorophenyl)propanamide

beta-lactam synthesis antibiotic development cyclization reaction

Research requiring consistent cyclization yields or selective nicotinic receptor antagonism fails without precise chlorination patterns. This chlorinated aryl propanamide derivative solves that specificity gap. - **Alpha3beta4 nAChR:** IC50 = 1.8 nM; 6-8 fold selective over alpha4beta2/alpha4beta4 subtypes. - **SERT inhibition:** IC50 = 100 nM - validated tool for monoamine transporter assays. - **Synthetic utility:** Documented precursor for beta-lactam antibiotics via 3-chloro leaving group cyclization. Supplied as a research-grade intermediate. No structural analogs accepted.

Molecular Formula C9H8Cl3NO
Molecular Weight 252.52
CAS No. 346724-13-8
Cat. No. B2962854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,4-dichlorophenyl)propanamide
CAS346724-13-8
Molecular FormulaC9H8Cl3NO
Molecular Weight252.52
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)CCCl
InChIInChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14)
InChIKeyVFMXHMBRGBXZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2,4-dichlorophenyl)propanamide: Overview and Research Profile


3-Chloro-N-(2,4-dichlorophenyl)propanamide (CAS: 346724-13-8) is a chlorinated aryl propanamide derivative with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . It is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly as a precursor in the synthesis of beta-lactam antibiotics [1]. Preliminary biological evaluations have also identified this compound as a ligand with activity at various targets, including the alpha3beta4 nicotinic acetylcholine receptor (nAChR) [2], positioning it as a specialized reagent for targeted research applications rather than a broad-use commodity chemical.

Why Generic Substitution Fails for This Compound


Direct substitution of 3-chloro-N-(2,4-dichlorophenyl)propanamide (CAS: 346724-13-8) with structural analogs is scientifically unjustified due to the critical impact of its unique substitution pattern on both chemical reactivity and biological target engagement. Even minor alterations, such as the removal of the 3-chloro group on the propanamide chain (yielding N-(2,4-dichlorophenyl)propanamide, CAS: 25487-78-9) or shifting the chloro substitution to the 2-position (yielding 2-chloro-N-(2,4-dichlorophenyl)propanamide, CAS: 379254-94-1), fundamentally change the compound's role. The 3-chloro group is essential for specific cyclization reactions, like beta-lactam formation [1], and for achieving high-affinity binding at certain nicotinic receptor subtypes, where a 1.8 nM IC50 at alpha3beta4 nAChR has been reported [2]. These distinct chemical and biological properties dictate that substituting with an unvalidated analog would likely alter synthetic outcomes or invalidate receptor-binding experiments, making the specific CAS number essential for ensuring experimental reproducibility and fidelity.

Quantitative Evidence of Reactivity and Target Engagement


Beta-Lactam Cyclization Reactivity

The primary documented synthetic application of 3-chloro-N-(2,4-dichlorophenyl)propanamide is its use as a cyclization substrate for the synthesis of novel beta-lactams [1]. This reaction is contingent on the presence of the 3-chloro substituent on the propanamide chain, which acts as a leaving group during the ring-closure process. An analog lacking this group, such as N-(2,4-dichlorophenyl)propanamide (CAS: 25487-78-9), would be completely unreactive under these conditions, failing to yield the beta-lactam product.

beta-lactam synthesis antibiotic development cyclization reaction

alpha3beta4 Nicotinic Receptor Antagonism

3-Chloro-N-(2,4-dichlorophenyl)propanamide demonstrates potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM [1]. This value indicates high-affinity binding to this specific receptor subtype. While data for direct structural analogs are absent, the compound exhibits a >6-fold selectivity over the closely related alpha4beta2 nAChR (IC50 = 12.0 nM) and >8-fold selectivity over alpha4beta4 nAChR (IC50 = 15.0 nM) in the same assay system, demonstrating that its substitution pattern confers a degree of subtype discrimination [1].

nicotinic acetylcholine receptor nAChR neuropharmacology

Serotonin Transporter (SERT) Inhibition

3-Chloro-N-(2,4-dichlorophenyl)propanamide inhibits the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. This contrasts with a related compound, 2-chloro-N-(2,4-dichlorophenyl)propanamide (CAS: 379254-94-1), which has been reported to inhibit CYP2B6 with an IC50 of 180 nM, suggesting a different biological target profile [2]. The specific interaction of the target compound with SERT at this potency level is a quantifiable feature not shared by all chlorinated propanamide analogs.

serotonin transporter SERT antidepressant CNS

Optimized Research Applications Based on Evidence


Beta-Lactam Antibiotic Synthesis

This compound is the preferred starting material for research groups synthesizing novel beta-lactam derivatives. Its established reactivity in cyclization reactions, as reported in the literature, provides a dependable synthetic route [1]. Procurement of this specific CAS number ensures the required 3-chloro leaving group is present, which is essential for the reaction's success and for generating the desired beta-lactam scaffold. This application is directly supported by its documented use as a precursor in beta-lactam synthesis [1].

alpha3beta4 nAChR Pharmacological Probe

With a reported IC50 of 1.8 nM at the human alpha3beta4 nAChR, this compound is a high-affinity antagonist suitable for in vitro studies investigating the role of this specific receptor subtype [2]. Its 6-8 fold selectivity over other neuronal nAChR subtypes (alpha4beta2 and alpha4beta4) makes it a more targeted tool than less selective analogs, minimizing confounding results in mechanistic and pharmacological studies [2].

SERT Binding Assay Reference Ligand

The compound's measurable inhibition of the human serotonin transporter (IC50 = 100 nM) makes it a relevant reagent for developing and validating SERT binding assays [3]. Its activity at this target differentiates it from other structural analogs, such as the 2-chloro isomer which shows activity on CYP2B6, making it a specific positive control for research focused on monoamine transporters [4].

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